![molecular formula C5H6N2O2 B6324066 5-Methyloxazole-4-carboxamide CAS No. 1240612-30-9](/img/structure/B6324066.png)
5-Methyloxazole-4-carboxamide
Overview
Description
5-Methyloxazole-4-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is used in research and development.
Synthesis Analysis
The synthesis of isoxazole-based amides, which could include 5-Methyloxazole-4-carboxamide, involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .
Chemical Reactions Analysis
Oxazoles, including 5-Methyloxazole-4-carboxamide, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
5-Methyloxazole-4-carboxamide is a solid at room temperature . Its molecular weight is 126.11 g/mol .
Scientific Research Applications
Antimicrobial Properties
5-Methyloxazole-4-carboxamide and related compounds have demonstrated promising antimicrobial activities. For instance, 5-methyl-1H-1,2,3-triazole-4-carboxamides showed potent antibacterial effects against Staphylococcus aureus. This indicates potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).
DNA Interaction and Potential Therapeutic Applications
Studies have shown that derivatives of 5-Methyloxazole-4-carboxamide, such as 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, can interact with DNA. This interaction has implications for the development of anticancer therapies, as these compounds can induce DNA repair synthesis and potentially lead to DNA degeneration in cancer cells (Mizuno & Decker, 1976).
Inhibition of Blood Platelet Aggregation
5-Substituted oxazole-4-carboxamide derivatives have shown inhibitory effects on blood platelet aggregation, comparable to aspirin in some cases. This suggests their potential application in treating conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).
Synthesis of Complex Organic Molecules
5-Methyloxazole-4-carboxamide and its derivatives are key intermediates in the synthesis of complex organic molecules. Their synthesis and manipulation have wide applications in organic chemistry, particularly in the creation of novel compounds with potential pharmacological activities (Vijay Kumar et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), which is known to stimulate amp-dependent protein kinase (ampk) activity .
Mode of Action
AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .
Biochemical Pathways
Aicar, a structurally similar compound, is an intermediate in the generation of inosine monophosphate . Therefore, it’s plausible that 5-Methyloxazole-4-carboxamide might also be involved in purine metabolism.
Result of Action
Based on its structural similarity to aicar, it might influence cellular energy homeostasis by modulating ampk activity .
properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEACFUZALVVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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